Acetic acid;1-(1,3-benzodithiol-2-yl)naphthalen-2-ol
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Overview
Description
Acetic acid;1-(1,3-benzodithiol-2-yl)naphthalen-2-ol is a complex organic compound that combines the structural features of acetic acid, benzodithiol, and naphthalenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-(1,3-benzodithiol-2-yl)naphthalen-2-ol typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction, where naphthalen-2-ol is reacted with a benzodithiol derivative in the presence of a base. The reaction conditions often include solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-(1,3-benzodithiol-2-yl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, acetic acid;1-(1,3-benzodithiol-2-yl)naphthalen-2-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the binding affinities and activities of various biological targets .
Medicine
Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of acetic acid;1-(1,3-benzodithiol-2-yl)naphthalen-2-ol involves its interaction with specific molecular targets. The benzodithiol moiety can form strong interactions with metal ions, while the naphthalen-2-ol part can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, (2-naphthalenyloxy)-: This compound shares the naphthalen-2-ol moiety but lacks the benzodithiol group.
2-Naphthylacetic acid: Similar in structure but with different functional groups, leading to distinct chemical properties.
Uniqueness
Acetic acid;1-(1,3-benzodithiol-2-yl)naphthalen-2-ol is unique due to the presence of both benzodithiol and naphthalen-2-ol moieties.
Properties
CAS No. |
62432-90-0 |
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Molecular Formula |
C19H16O3S2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
acetic acid;1-(1,3-benzodithiol-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C17H12OS2.C2H4O2/c18-13-10-9-11-5-1-2-6-12(11)16(13)17-19-14-7-3-4-8-15(14)20-17;1-2(3)4/h1-10,17-18H;1H3,(H,3,4) |
InChI Key |
GTZMYHMOEBJDHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C2C(=C1)C=CC(=C2C3SC4=CC=CC=C4S3)O |
Origin of Product |
United States |
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